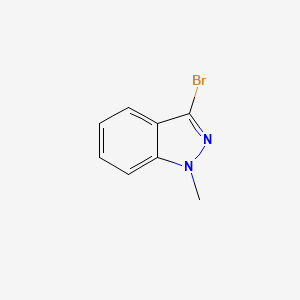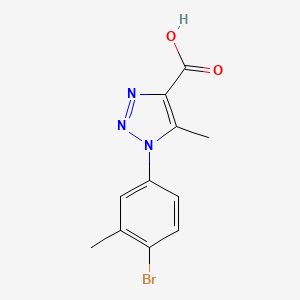
2-(1,3-Thiazol-4-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Thiazol-4-yl)ethan-1-ol is an organic compound with the molecular formula C5H7NOS. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
作用机制
Target of Action
Thiazole derivatives have been known to exhibit a broad spectrum of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
It’s worth noting that thiazole derivatives have been reported to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
2-(1,3-Thiazol-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . These interactions are often mediated through binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular redox states and metabolic fluxes . Additionally, these compounds can alter gene expression patterns, leading to changes in protein synthesis and cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific target. For instance, thiazole derivatives have been shown to inhibit enzymes like carbonic anhydrase, which plays a crucial role in maintaining pH balance in cells . These interactions can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to these compounds in in vitro or in vivo studies has revealed potential cumulative effects on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory activities. At higher doses, toxic or adverse effects can occur, including cytotoxicity and organ damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . These interactions can influence metabolic flux and the levels of specific metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function, influencing its overall efficacy in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that impact its activity and function. Targeting signals and post-translational modifications can direct this compound to particular compartments or organelles within the cell . For instance, thiazole derivatives may localize to the mitochondria, where they can influence mitochondrial function and energy metabolism.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(1,3-Thiazol-4-yl)ethan-1-ol involves the reduction of ethyl 2-(thiazol-4-yl)acetate. The reaction is typically carried out in dichloromethane (DCM) using diisobutylaluminium hydride (DIBAL-H) as the reducing agent. The reaction mixture is stirred at room temperature under an inert nitrogen atmosphere for about three hours. After the reaction is complete, it is quenched with saturated sodium bicarbonate (NaHCO3), and the product is extracted with DCM. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under vacuum to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
2-(1,3-Thiazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazole-ethane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination are commonly employed.
Major Products Formed
Oxidation: 2-(1,3-Thiazol-4-yl)ethanal or 2-(1,3-Thiazol-4-yl)ethanoic acid.
Reduction: 2-(1,3-Thiazol-4-yl)ethane.
Substitution: 2-(1,3-Thiazol-4-yl)ethyl halides or 2-(1,3-Thiazol-4-yl)ethyl amines.
科学研究应用
2-(1,3-Thiazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
相似化合物的比较
2-(1,3-Thiazol-4-yl)ethan-1-ol can be compared with other thiazole derivatives, such as:
2-(1,3-Thiazol-4-yl)ethanal: An oxidized form of the compound with similar chemical properties.
2-(1,3-Thiazol-4-yl)ethanoic acid: Another oxidized derivative with potential biological activities.
2-(1,3-Thiazol-4-yl)ethane: A reduced form of the compound with different reactivity.
Thiazole: The parent compound, which serves as a building block for various derivatives.
属性
IUPAC Name |
2-(1,3-thiazol-4-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c7-2-1-5-3-8-4-6-5/h3-4,7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGHXTOEFVTKBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180207-28-7 |
Source


|
| Record name | 2-(1,3-thiazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(Aminomethyl)cyclopentyl]methanol](/img/structure/B1289248.png)



![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)

![6-Azaspiro[2.5]octane](/img/structure/B1289259.png)




